Thiol-PEG12-alcohol
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Overview
Description
Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in connecting two essential ligands necessary for PROTAC molecule formation, facilitating selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG12-alcohol involves the reaction of polyethylene glycol with thiol and alcohol functional groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Thiol Functionalization: The activated polyethylene glycol reacts with a thiol-containing compound, such as mercaptoethanol, under basic conditions to introduce the thiol group.
Alcohol Functionalization: The intermediate product is then reacted with an alcohol-containing compound to introduce the alcohol group, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Continuous Reaction: The activated polyethylene glycol is continuously reacted with thiol and alcohol-containing compounds in a controlled environment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG12-alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The alcohol group can undergo addition reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Addition: Strong acids or bases to facilitate the addition reactions
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Thiol Derivatives: Formed from substitution reactions.
Alcohol Derivatives: Formed from addition reactions
Scientific Research Applications
Thiol-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
Thiol-PEG12-alcohol functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the mechanism leverages the ubiquitin-proteasome system to achieve selective protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thiol-PEG8-alcohol: A shorter PEG linker with similar functional groups.
Thiol-PEG24-alcohol: A longer PEG linker with similar functional groups.
Thiol-PEG4-alcohol: An even shorter PEG linker with similar functional groups
Uniqueness
Thiol-PEG12-alcohol is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific length allows for efficient protein degradation while maintaining the structural integrity of the PROTAC molecule .
Biological Activity
Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based compound that has garnered attention due to its potential applications in bioconjugation, drug delivery, and as a linker in the development of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and applications in various research fields.
This compound consists of a thiol group (-SH) linked to a 12-unit polyethylene glycol chain, which enhances its solubility and biocompatibility. The thiol group allows for specific reactions with maleimide-functionalized compounds, facilitating the formation of stable thioether bonds. This reactivity is crucial for applications in bioconjugation and drug delivery systems.
Key Chemical Reactions:
- Oxidation: The thiol group can be oxidized to form disulfides, which can be utilized in various crosslinking strategies.
- Reduction: Disulfides formed from the thiol can be reduced back to thiols, allowing for reversible reactions that are beneficial in dynamic biological environments.
1. Biocompatibility and Cytotoxicity
Studies have shown that PEGylated compounds, including this compound, exhibit low cytotoxicity and high biocompatibility. This property is attributed to the hydrophilic nature of PEG, which reduces protein adsorption and cellular uptake of potentially harmful substances. Research indicates that PEGylation can significantly extend the circulation time of therapeutic agents in vivo by evading the immune system and reducing renal clearance.
2. Drug Delivery Applications
This compound serves as a versatile linker in drug delivery systems. Its ability to form stable conjugates with drugs or therapeutic proteins enhances their pharmacokinetic profiles. For instance, PEGylated drugs have shown improved solubility and reduced immunogenicity, which is critical for therapeutic efficacy.
Table 1: Comparison of PEGylated vs Non-PEGylated Drugs
Property | PEGylated Drugs | Non-PEGylated Drugs |
---|---|---|
Circulation Half-Life | Increased (up to 5-fold) | Shorter |
Immunogenicity | Reduced | Higher |
Solubility | Enhanced | Variable |
Dosage Frequency | Decreased | Increased |
3. Thiol-Maleimide Chemistry
The reactivity of this compound with maleimide groups allows for precise bioconjugation strategies. This reaction is widely used in the development of targeted therapies where specific delivery to cells or tissues is essential. For example, conjugating this compound to antibodies can enhance their stability and therapeutic index.
Case Study 1: PROTAC Development
In a study focusing on the synthesis of PROTACs using this compound as a linker, researchers demonstrated that the incorporation of this compound improved the efficacy of targeted protein degradation. The study highlighted that the use of a PEG linker facilitated better solubility and bioavailability of the PROTACs in cellular assays, leading to enhanced degradation rates of target proteins.
Case Study 2: Antibody Conjugation
A clinical trial investigated the use of this compound for conjugating therapeutic antibodies. Results indicated that the PEGylated antibodies exhibited significantly prolonged circulation times and reduced immunogenic responses compared to their non-PEGylated counterparts. This led to improved therapeutic outcomes in patients receiving treatment for various cancers.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBDOXXCDBBDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.